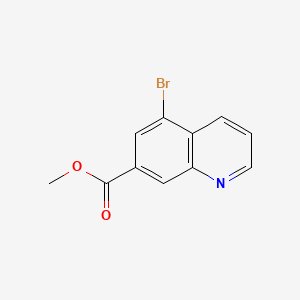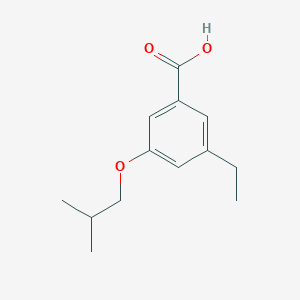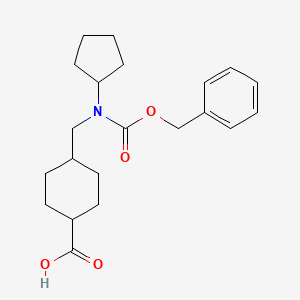
Tos-PEG3-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-PEG3-methyl ester is a polyethylene glycol (PEG) linker with tosyl and methyl ester moieties. The tosyl group is known for being an excellent leaving group in nucleophilic substitution reactions, while the hydrophilic PEG linker enhances the water solubility of the compound. The methyl ester can be hydrolyzed under strong basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-methyl ester typically involves the reaction of a PEG derivative with tosyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tos-PEG3-methyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group. The methyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid under basic conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The methyl ester can be hydrolyzed using strong bases such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions
Major Products
Applications De Recherche Scientifique
Tos-PEG3-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-PEG4-methyl ester: Similar structure but with an additional ethylene glycol unit, providing increased flexibility and solubility.
Tos-PEG2-methyl ester: Shorter PEG chain, resulting in lower solubility and flexibility compared to Tos-PEG3-methyl ester
Uniqueness
This compound is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H22O7S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
methyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H22O7S/c1-13-3-5-14(6-4-13)23(17,18)22-12-11-21-10-9-20-8-7-15(16)19-2/h3-6H,7-12H2,1-2H3 |
Clé InChI |
YTDWINDLRWJVDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)

![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)


